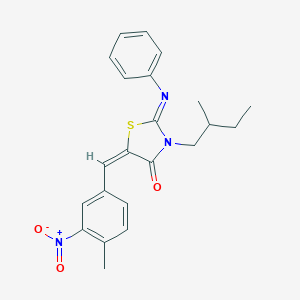![molecular formula C12H14N4OS B297688 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine](/img/structure/B297688.png)
2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine, also known as PES, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. PES is a pyrimidine-based compound that contains a phenoxyethylsulfanyl group, which makes it a promising candidate for the development of new drugs and materials.
作用机制
The mechanism of action of 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been shown to inhibit the activity of a protein called c-Met, which is involved in the growth and spread of cancer cells. In Alzheimer's disease, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been shown to reduce the production of beta-amyloid, a protein that is believed to contribute to the development of the disease.
Biochemical and Physiological Effects:
2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been shown to have a variety of biochemical and physiological effects, depending on the application. In cancer cells, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been shown to reduce inflammation and oxidative stress, which are believed to contribute to the development of the disease.
实验室实验的优点和局限性
The advantages of using 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine in lab experiments include its relatively low cost and ease of synthesis, as well as its potential applications in various fields. However, there are also limitations to using 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine, including:
1. Further studies on the mechanism of action of 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine in cancer cells and other diseases.
2. Development of new 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases.
3. Optimization of the synthesis of 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine and its derivatives for use in materials science and other applications.
4. Studies on the environmental impact of 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine and its potential toxicity to humans and other organisms.
5. Exploration of new applications for 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine in fields such as energy storage and catalysis.
In conclusion, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine is a promising compound with potential applications in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action and to develop new applications for this compound.
合成方法
The synthesis of 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine can be achieved through several methods, including the reaction of 2-chloro-4,6-diaminopyrimidine with phenoxyethylthiol in the presence of a base, such as potassium carbonate. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine as the final product.
科学研究应用
2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In agriculture, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been studied for its ability to enhance plant growth and improve crop yields. It has been shown to increase the activity of plant enzymes involved in photosynthesis and to improve the uptake of nutrients from the soil.
In materials science, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been studied for its potential as a building block for the synthesis of new materials. It has been used to create polymers and other materials with unique properties, such as high thermal stability and conductivity.
属性
产品名称 |
2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine |
|---|---|
分子式 |
C12H14N4OS |
分子量 |
262.33 g/mol |
IUPAC 名称 |
2-(2-phenoxyethylsulfanyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C12H14N4OS/c13-10-8-11(14)16-12(15-10)18-7-6-17-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H4,13,14,15,16) |
InChI 键 |
HGEZYFPZCBLTMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=NC(=CC(=N2)N)N |
规范 SMILES |
C1=CC=C(C=C1)OCCSC2=NC(=CC(=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide](/img/structure/B297605.png)
![Methyl 4-({2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297608.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297609.png)


![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B297616.png)
![2-(4-chlorophenoxy)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B297617.png)
![2-(4-chlorophenoxy)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B297618.png)
![methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate (non-preferred name)](/img/structure/B297619.png)
![N-(2-{2-[3-methoxy-2-(pentyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B297620.png)
![N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B297621.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide](/img/structure/B297623.png)
![N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B297625.png)
amino]-N-cycloheptylacetamide](/img/structure/B297627.png)